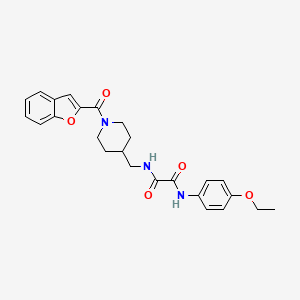

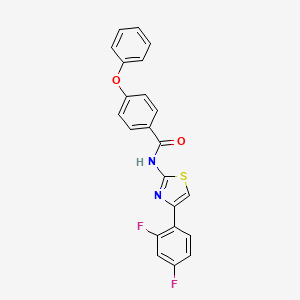

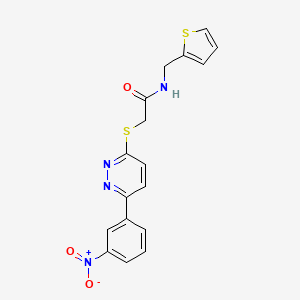

N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-phenoxybenzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen . The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the retrieved sources. Thiazoles, in general, resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Synthesis and Structural Applications

N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-phenoxybenzamide and its derivatives are involved in the synthesis and characterization of various organic compounds, indicating its role as an important intermediate in organic chemistry. The compound has been involved in the synthesis of novel aromatic polyimides, demonstrating its utility in creating materials with significant thermal stability and solubility in organic solvents (Butt et al., 2005). Additionally, derivatives of the compound have been explored for their potential anti-inflammatory properties by reacting thiazole acetic acid derivatives with certain aldehydes (Unangst & Connor, 1992).

Potential in Material Science

Polymer and Material Synthesis

In the realm of material science, the compound has been part of the synthesis of new polymers with promising properties. For example, aromatic polyimides synthesized using diamines where this compound could potentially be a precursor, are found to be soluble in common organic solvents and demonstrate significant thermal stability, as evidenced by their high degradation temperatures (Butt et al., 2005).

Applications in Chemical Synthesis

Thiazole Derivatives in Synthesis

The compound's derivatives have been utilized in various chemical synthesis processes. Thiazoles, a component of the compound's structure, are highlighted for their wide applications in the development of corrosion inhibitors, indicating their potential in industrial applications (Farahati et al., 2019). Similarly, thiazolidinedione derivatives, which can be structurally related to the compound , have been synthesized and evaluated for their hypoglycemic and hypolipidemic activity, showcasing the compound's potential reach in the field of medicinal chemistry (Mehendale-Munj et al., 2011).

Chemical and Biological Interactions

Interaction with Biological Systems

Derivatives of this compound have been studied for their interaction with biological systems. Novel 4-thiazolidinone derivatives, structurally related to the compound, have been designed and evaluated for their binding to benzodiazepine receptors and demonstrated significant anticonvulsant activity, suggesting the compound's potential utility in neuropsychiatric drug development (Faizi et al., 2017).

Properties

IUPAC Name |

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N2O2S/c23-15-8-11-18(19(24)12-15)20-13-29-22(25-20)26-21(27)14-6-9-17(10-7-14)28-16-4-2-1-3-5-16/h1-13H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTXJIJZLLHFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2649851.png)

![1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2649852.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2649863.png)

![1-Naphthalenesulfonicacid,4-hydroxy-3-[2-[4-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]-](/img/no-structure.png)